molecular formula C13H9F4N B1446624 3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl CAS No. 1225831-31-1

3-Amino-4-fluoro-2'-(trifluoromethyl)biphenyl

Cat. No.: B1446624
CAS No.: 1225831-31-1
M. Wt: 255.21 g/mol
InChI Key: NHEKEYDQUSQIQC-UHFFFAOYSA-N
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Description

3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl is an organic compound that features a biphenyl core substituted with amino, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro or trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can result in the replacement of the fluoro or trifluoromethyl groups with other functional groups .

Scientific Research Applications

3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(trifluoromethyl)biphenyl: This compound also contains trifluoromethyl groups but lacks the amino and fluoro substituents.

    4-Amino-2-(trifluoromethyl)benzonitrile: This compound features an amino and trifluoromethyl group but has a different core structure.

Uniqueness

3-Amino-4-fluoro-2’-(trifluoromethyl)biphenyl is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the amino group allows for further functionalization, while the fluoro and trifluoromethyl groups enhance the compound’s stability and lipophilicity .

Properties

IUPAC Name

2-fluoro-5-[2-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N/c14-11-6-5-8(7-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEKEYDQUSQIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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